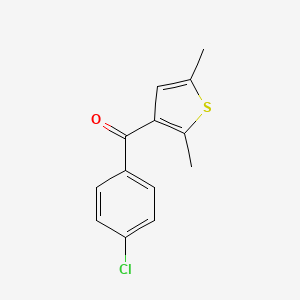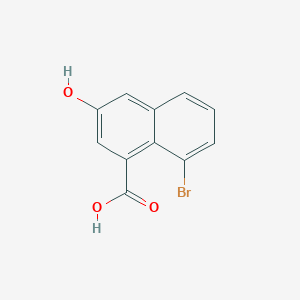
Barium 2,2,2-trifluoroacetate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium 2,2,2-trifluoroacetate xhydrate is a chemical compound with the molecular formula C₄BaF₆O₄This compound is typically found as a white to almost white powder or crystal and is known for its high purity, often exceeding 98% . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium 2,2,2-trifluoroacetate xhydrate can be synthesized through the reaction of barium carbonate or barium hydroxide with trifluoroacetic acid. The reaction typically involves dissolving barium carbonate or barium hydroxide in water, followed by the addition of trifluoroacetic acid. The resulting solution is then evaporated to obtain the solid this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The compound is then purified through recrystallization and dried under inert gas to prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions
Barium 2,2,2-trifluoroacetate xhydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form barium fluoride and other by-products.
Substitution Reactions: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of trifluoroacetate groups. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound include barium fluoride and various substituted barium compounds, depending on the reagents used .
Scientific Research Applications
Barium 2,2,2-trifluoroacetate xhydrate has several scientific research applications:
Biology: It is utilized in biological studies to investigate the effects of barium ions on biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Mechanism of Action
The mechanism of action of barium 2,2,2-trifluoroacetate xhydrate involves the release of barium ions upon dissolution. These ions can interact with various molecular targets, including enzymes and cellular membranes, affecting their function. The trifluoroacetate groups can also participate in chemical reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
Barium Acetate: Similar in structure but with acetate groups instead of trifluoroacetate.
Barium Chloride: Contains chloride ions instead of trifluoroacetate groups.
Barium Nitrate: Contains nitrate ions and is used in different applications.
Uniqueness
Barium 2,2,2-trifluoroacetate xhydrate is unique due to its trifluoroacetate groups, which impart distinct chemical properties such as higher thermal stability and reactivity compared to other barium compounds .
Properties
Molecular Formula |
C4H2BaF6O5 |
|---|---|
Molecular Weight |
381.37 g/mol |
IUPAC Name |
barium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C2HF3O2.Ba.H2O/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);;1H2/q;;+2;/p-2 |
InChI Key |
LBXJTVTUBQITFJ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)







![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)

